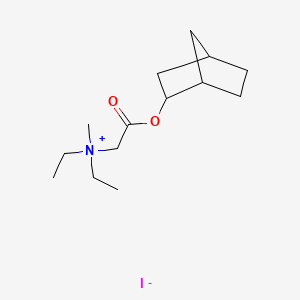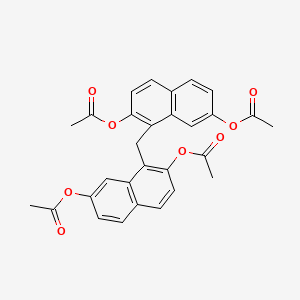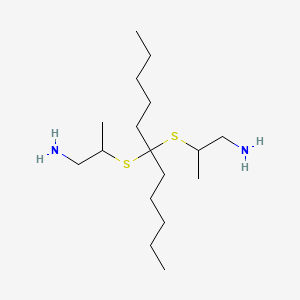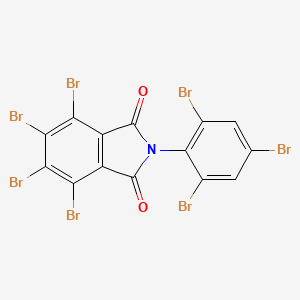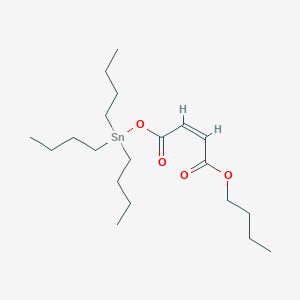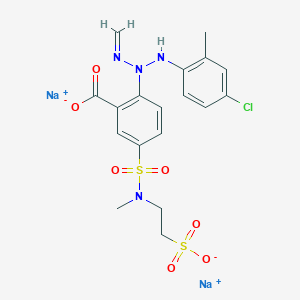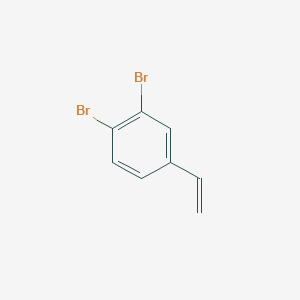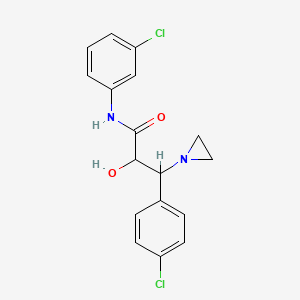
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is a compound that belongs to the class of fatty acid esters. It is commonly known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is derived from octanoic acid and glycerol, with the addition of a sulfoacetate group and sodium salt, enhancing its solubility and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt typically involves the esterification of octanoic acid with glycerol (1,2,3-propanetriol). This reaction is catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The sulfoacetate group is then introduced through a sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation reactions are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to alcohols.
Substitution: The sulfoacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and sulfonates.
Aplicaciones Científicas De Investigación
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and enhance the permeability of various substances. The sulfoacetate group provides additional ionic interactions, which can disrupt microbial cell walls, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monooctanoate: Similar structure but lacks the sulfoacetate group.
Glyceryl monocaprylate: Another fatty acid ester with similar surfactant properties.
Glyceryl monodecanoate: Contains a longer fatty acid chain, resulting in different solubility and surfactant characteristics.
Uniqueness
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is unique due to the presence of the sulfoacetate group, which enhances its solubility and ionic interactions. This makes it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.
Propiedades
Número CAS |
67922-61-6 |
|---|---|
Fórmula molecular |
C13H25NaO9S |
Peso molecular |
380.39 g/mol |
Nombre IUPAC |
sodium;2-(2,3-dihydroxypropoxy)-2-oxoethanesulfonate;octanoic acid |
InChI |
InChI=1S/C8H16O2.C5H10O7S.Na/c1-2-3-4-5-6-7-8(9)10;6-1-4(7)2-12-5(8)3-13(9,10)11;/h2-7H2,1H3,(H,9,10);4,6-7H,1-3H2,(H,9,10,11);/q;;+1/p-1 |
Clave InChI |
MWGQZTCESDKSRN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)O.C(C(COC(=O)CS(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


